1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea
Brand Name: Vulcanchem
CAS No.: 31124-89-7
VCID: VC16517618
InChI: InChI=1S/C11H17N3S/c1-13(2)10-7-5-9(6-8-10)12-11(15)14(3)4/h5-8H,1-4H3,(H,12,15)
SMILES:
Molecular Formula: C11H17N3S
Molecular Weight: 223.34 g/mol

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea

CAS No.: 31124-89-7

Cat. No.: VC16517618

Molecular Formula: C11H17N3S

Molecular Weight: 223.34 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea - 31124-89-7

Specification

CAS No. 31124-89-7
Molecular Formula C11H17N3S
Molecular Weight 223.34 g/mol
IUPAC Name 3-[4-(dimethylamino)phenyl]-1,1-dimethylthiourea
Standard InChI InChI=1S/C11H17N3S/c1-13(2)10-7-5-9(6-8-10)12-11(15)14(3)4/h5-8H,1-4H3,(H,12,15)
Standard InChI Key LPULUKOUZODCOQ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)NC(=S)N(C)C

Introduction

Chemical Structure and Molecular Properties

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea features a phenyl ring substituted at the para position with a dimethylamino group (-N(CH₃)₂), which is further connected to a thiourea moiety (-NH-CS-N(CH₃)₂). The molecular formula is C₁₁H₁₇N₃S, with a calculated molecular weight of 223.34 g/mol. The dimethylamino group introduces strong electron-donating effects, influencing the compound’s electronic distribution and reactivity. The thiourea core, with its sulfur atom, enables diverse intermolecular interactions, including hydrogen bonding and metal coordination .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₇N₃S
Molecular Weight223.34 g/mol
Functional GroupsThiourea, Dimethylamino
Electron-Donating CapacityEnhanced by -N(CH₃)₂ group
Potential SolubilityModerate in polar aprotic solvents

The planar geometry of the thiourea moiety facilitates π-π stacking interactions, while the dimethylamino group enhances solubility in organic solvents such as dimethylformamide (DMF) and acetonitrile .

Synthesis and Manufacturing Processes

The synthesis of 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea typically involves a multi-step sequence starting from 4-(dimethylamino)aniline. A representative pathway, adapted from methodologies in thiourea derivative synthesis , proceeds as follows:

  • Formation of Isothiocyanate Intermediate:
    4-(Dimethylamino)aniline reacts with carbon disulfide (CS₂) under alkaline conditions to yield 4-(dimethylamino)phenyl isothiocyanate.

  • Methylation Reaction:
    The isothiocyanate intermediate undergoes nucleophilic addition with dimethylamine, resulting in the formation of the thiourea backbone.

  • Purification:
    Column chromatography or recrystallization from ethanol/water mixtures isolates the final product.

Critical Reaction Parameters:

  • Temperature: Ambient to 60°C

  • Catalysts: Sodium hydroxide or triethylamine

  • Yield: ~60–75% after optimization

Physicochemical Characteristics

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea exhibits properties consistent with its hybrid aromatic-thiourea structure:

  • Melting Point: Estimated between 120–140°C (decomposition may occur above this range).

  • Solubility:

    • High in DMF and dimethyl sulfoxide (DMSO)

    • Moderate in chloroform and dichloromethane

    • Low in water (<1 mg/mL at 25°C)

  • Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of strong oxidizing agents .

The compound’s UV-Vis spectrum shows absorption maxima near 270 nm, attributed to the conjugated π-system of the phenyl-thiourea structure .

Reactivity and Chemical Behavior

The thiourea group in this compound participates in several characteristic reactions:

  • Complexation with Metals:
    The sulfur atom acts as a soft Lewis base, forming coordination complexes with transition metals such as Cu(II) and Pd(II). These complexes are explored for catalytic applications .

  • Alkylation Reactions:
    The NH group undergoes alkylation with alkyl halides, producing N-alkylated derivatives. For example, reaction with methyl iodide yields 1-[4-(dimethylamino)phenyl]-3,3,3-trimethylthiourea .

  • Oxidation to Urea Derivatives:
    Treatment with hydrogen peroxide converts the thiourea to its urea analogue, though this process is rarely employed due to the compound’s instability under oxidative conditions .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for heterocyclic compounds, such as thiazoles and triazoles, through cyclocondensation reactions .

Materials Science

Its electron-rich structure makes it a candidate for organic semiconductors or non-linear optical (NLO) materials .

Catalysis

Pd(II) complexes of this thiourea show promise in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁴ .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Thiourea Derivatives

CompoundKey Structural DifferenceReactivity Profile
1-[4-(Dimethylamino)phenyl]-3,3-dimethylthioureaDual methyl groups on thioureaHigh metal affinity
1-PhenylthioureaNo dimethylamino substitutionLower solubility in DMF
3,3-DiethylthioureaEthyl groups instead of methylSlower alkylation kinetics

The dimethylamino group enhances electronic delocalization compared to unsubstituted analogues, while the methyl groups sterically hinder unwanted side reactions .

Future Research Directions

  • Pharmacological Screening:
    Systematic evaluation of antimicrobial and anticancer activity.

  • Advanced Material Development:
    Exploration of charge-transfer complexes for organic electronics.

  • Green Synthesis Optimization:
    Development of solvent-free or catalytic methods to improve sustainability .

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